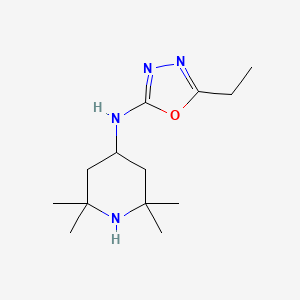
N-2-biphenylyl-N'-cyclohexylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-N'-cyclohexylthiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are widely used in various fields such as medicine, agriculture, and materials science. BPTU is a white crystalline solid that is soluble in many organic solvents, and its molecular formula is C20H24N2S.
Wirkmechanismus
N-2-biphenylyl-N'-cyclohexylthiourea acts as a competitive antagonist of the TRPV1 ion channel, which is activated by various stimuli such as heat, capsaicin, and protons. N-2-biphenylyl-N'-cyclohexylthiourea binds to the channel pore and prevents the passage of ions, leading to a decrease in channel activity. This mechanism has been studied in detail using electrophysiological techniques, and it has been shown that N-2-biphenylyl-N'-cyclohexylthiourea can block TRPV1 in a dose-dependent manner.
Biochemical and Physiological Effects:
N-2-biphenylyl-N'-cyclohexylthiourea has been shown to have various biochemical and physiological effects on biological systems. In addition to its role as a TRPV1 antagonist, N-2-biphenylyl-N'-cyclohexylthiourea has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to investigate its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-biphenylyl-N'-cyclohexylthiourea has several advantages as a research tool, including its high potency and selectivity for the TRPV1 ion channel. It is also relatively easy to synthesize and has been used in many published studies. However, N-2-biphenylyl-N'-cyclohexylthiourea has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into account when designing experiments using N-2-biphenylyl-N'-cyclohexylthiourea.
Zukünftige Richtungen
There are several potential future directions for research on N-2-biphenylyl-N'-cyclohexylthiourea. One area of interest is its potential as a therapeutic agent for various diseases, including pain and inflammation. Another area of interest is its use as a research tool to investigate the function of TRPV1 in various physiological processes. Additionally, further studies are needed to investigate the potential side effects of N-2-biphenylyl-N'-cyclohexylthiourea and to optimize its pharmacokinetic properties for use in vivo. Overall, N-2-biphenylyl-N'-cyclohexylthiourea is a promising compound that has the potential to contribute to our understanding of various biological processes.
Synthesemethoden
N-2-biphenylyl-N'-cyclohexylthiourea can be synthesized by reacting 2-biphenylamine with cyclohexyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. This method has been optimized to produce high yields of pure N-2-biphenylyl-N'-cyclohexylthiourea, and it has been reported in several research papers.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-N'-cyclohexylthiourea has been used in various scientific research studies to investigate its mechanism of action and its effects on biological systems. One of the main applications of N-2-biphenylyl-N'-cyclohexylthiourea is in the field of neuroscience, where it has been used to study the function of ion channels in neurons. N-2-biphenylyl-N'-cyclohexylthiourea is a potent blocker of the TRPV1 ion channel, which is involved in pain sensation and thermoregulation. By blocking this channel, N-2-biphenylyl-N'-cyclohexylthiourea can be used to investigate the role of TRPV1 in various physiological processes.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c22-19(20-16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHKNNLIBMZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-cyclohexylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683995.png)
![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)


![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)


![9-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684036.png)
![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)

![(1S*,5R*)-6-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5684065.png)